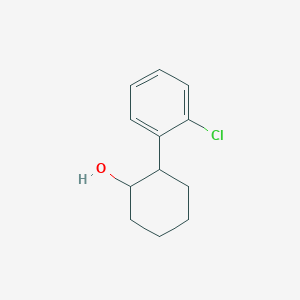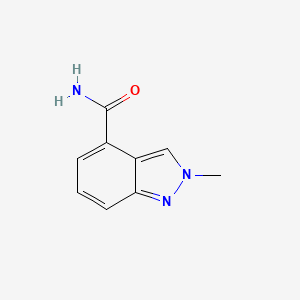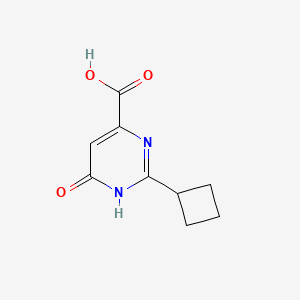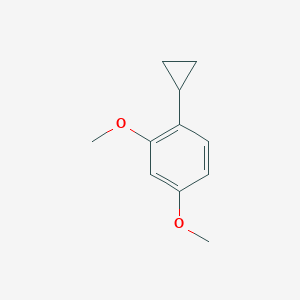
dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-3-il)-4,5-dihidro-3,5-isoxazolidina-dicarboxilato de dibencilo 2-óxido es un complejo compuesto orgánico con una estructura única que incluye un anillo de indol, un anillo de dihidroisoxazol y dos grupos bencilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(1H-indol-3-il)-4,5-dihidro-3,5-isoxazolidina-dicarboxilato de dibencilo 2-óxido típicamente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Formación del Anillo de Indol: El anillo de indol puede sintetizarse a través de la síntesis de indol de Fischer, que involucra la reacción de fenilhidrazina con un aldehído o cetona.
Formación del Anillo de Isoxazol: El anillo de isoxazol puede sintetizarse a través de la cicloadición dipolar 1,3 de óxidos de nitrilo con alquenos.
Reacciones de Acoplamiento: Los anillos de indol e isoxazol se acoplan luego usando reactivos y condiciones apropiadas, como reacciones de acoplamiento cruzado catalizadas por paladio.
Bencilacion: El paso final involucra la bencilacion del compuesto para introducir los grupos bencilo.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización para escalar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(1H-indol-3-il)-4,5-dihidro-3,5-isoxazolidina-dicarboxilato de dibencilo 2-óxido puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para convertir ciertos grupos funcionales en formas más reactivas o estables.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio, borohidruro de sodio y gas hidrógeno con un catalizador de paladio.
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos, haluros de alquilo y nucleófilos como aminas y alcoholes.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-(1H-indol-3-il)-4,5-dihidro-3,5-isoxazolidina-dicarboxilato de dibencilo 2-óxido tiene varias aplicaciones de investigación científica:
Química Medicinal: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Ciencia de Materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Estudios Biológicos: El compuesto se puede utilizar como una sonda para estudiar procesos biológicos e interacciones a nivel molecular.
Mecanismo De Acción
El mecanismo de acción de 4-(1H-indol-3-il)-4,5-dihidro-3,5-isoxazolidina-dicarboxilato de dibencilo 2-óxido involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
4-(1H-indol-3-il)-4,5-dihidro-1,2-oxazol-3,5-dicarboxilato de dibencilo 2-óxido: Este compuesto tiene una estructura similar pero con un anillo de isoxazol diferente.
1,3,4-Oxadiazoles: Estos compuestos tienen una estructura heterocíclica similar y son conocidos por su actividad biológica.
Unicidad
4-(1H-indol-3-il)-4,5-dihidro-3,5-isoxazolidina-dicarboxilato de dibencilo 2-óxido es único debido a su combinación específica de grupos funcionales y anillos, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C27H22N2O6 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
dibenzyl 4-(1H-indol-3-yl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C27H22N2O6/c30-26(33-16-18-9-3-1-4-10-18)24-23(21-15-28-22-14-8-7-13-20(21)22)25(35-29(24)32)27(31)34-17-19-11-5-2-6-12-19/h1-15,23,25,28H,16-17H2 |
Clave InChI |
SHWDCEJAWMZCSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2C(C(=[N+](O2)[O-])C(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)

![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)



![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)

![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)
